

Decoding the Certificate of Analysis: A Technical Guide to Glycohyocholic Acid-d4

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Compound of Interest		
Compound Name:	Glycohyocholic acid-d4	
Cat. No.:	B10823619	Get Quote

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a research compound. This guide provides an in-depth explanation of the data presented in a typical CoA for **Glycohyocholic acid-d4**, a deuterated internal standard essential for the accurate quantification of its unlabeled counterpart in biological samples. Understanding the nuances of a CoA is paramount for ensuring the validity and reproducibility of experimental results.

Understanding Glycohyocholic Acid-d4

Glycohyocholic acid-d4 is the deuterated form of glycohyocholic acid, a glycine-conjugated primary bile acid. In metabolic studies, particularly those employing mass spectrometry, deuterated standards like **Glycohyocholic acid-d4** are indispensable. They serve as internal standards, co-eluting with the endogenous analyte but distinguishable by their higher mass, which allows for precise quantification by correcting for variations in sample preparation and instrument response.[1][2][3]

Anatomy of a Certificate of Analysis

A Certificate of Analysis for **Glycohyocholic acid-d4** provides a comprehensive summary of its quality control testing. Below is a tabulated representation of typical data found on a CoA, synthesized from information provided by various suppliers.[1][2][4][5]

Table 1: General Product Information



Parameter	Typical Specification
Product Name	Glycohyocholic Acid-d4
Synonyms	GHCA-d4, Glycine Hyocholate-d4, Cholylglycine-d4
CAS Number	1201918-15-1
Molecular Formula	C26H39D4NO6
Molecular Weight	469.7 g/mol
Appearance	Off-White to White Crystalline Solid
Long-term Storage	Store at 2-8 °C in a well-closed container
Handling Condition	25-30 °C in a well-closed container

Table 2: Analytical Data

Test	Method	Typical Specification
Purity	HPLC	≥98%
Deuterated Forms	Mass Spectrometry	≥99% (d1-d4)
Identity Confirmation	¹ H-NMR	Conforms to structure
Identity Confirmation	Mass Spectrometry	Conforms to structure
Solubility	Visual	DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL

Experimental Protocols Explained

The specifications listed in the CoA are derived from rigorous analytical testing. The following sections detail the methodologies behind the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment



HPLC is a cornerstone technique for determining the purity of a compound by separating it from any potential impurities.

Methodology:

- Sample Preparation: A known concentration of Glycohyocholic acid-d4 is dissolved in a
 suitable solvent, typically the mobile phase, such as a mixture of acetonitrile and water with a
 formic acid modifier.
- Instrumentation: A high-performance liquid chromatography system equipped with a C18 reversed-phase column is used. The system includes a pump, an autosampler, a column oven, and a detector (commonly a UV detector or a mass spectrometer).
- Chromatographic Conditions:
 - Column: Hypersil GOLD C18, 100 x 2.1 mm, 1.9 μm particle size.[6]
 - Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile/methanol with 0.1% formic acid (Solvent B).
 - Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
 - Column Temperature: Maintained at a constant temperature, for instance, 50 °C, to ensure reproducibility.[6]
 - Injection Volume: A small volume, typically 10 μL, of the prepared sample is injected.
- Detection: As the separated components elute from the column, they are detected. The area
 of the peak corresponding to Glycohyocholic acid-d4 is compared to the total area of all
 peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Deuteration Confirmation

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and isotopic distribution of a compound.



Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, often as the eluent from an HPLC system (LC-MS).
- Ionization: The molecules are ionized, for example, using negative electrospray ionization (H-ESI).[6]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a triple quadrupole mass spectrometer.[6]
- Detection: The detector records the abundance of each ion. For **Glycohyocholic acid-d4**, the mass spectrum will show a peak corresponding to its molecular weight, confirming its identity. The distribution and intensity of the isotopic peaks (d1-d4) are analyzed to confirm the degree of deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its atomic nuclei.

Methodology:

- Sample Preparation: A small amount of the **Glycohyocholic acid-d4** is dissolved in a deuterated solvent (e.g., DMSO-d₆).
- Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei is detected.
- Spectral Analysis: The resulting ¹H-NMR spectrum shows a series of peaks. The chemical shift, integration, and splitting pattern of these peaks provide a unique fingerprint of the molecule's structure. This spectrum is compared to a reference spectrum or theoretical predictions to confirm that the synthesized compound has the correct chemical structure.

Visualizing Workflows and Pathways



Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, depict the workflow for analyzing a CoA and the biological pathway in which glycohyocholic acid is involved.

Workflow for Certificate of Analysis Interpretation



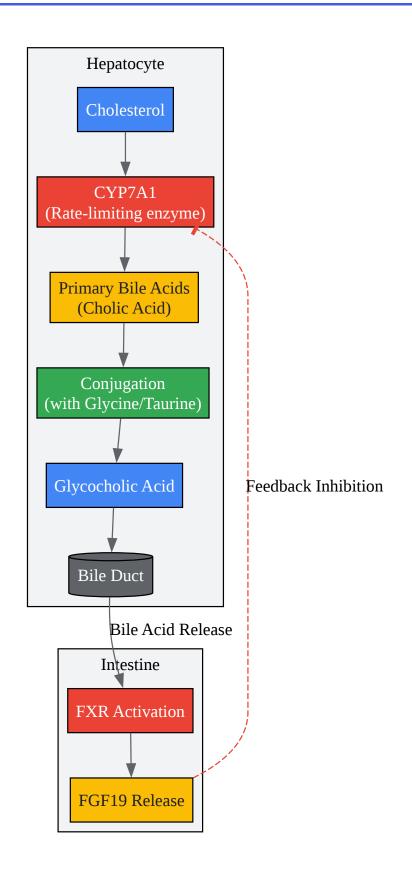
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Caption: Workflow for the review and approval of a **Glycohyocholic acid-d4** lot based on its CoA.

Bile Acid Signaling Pathway

Bile acids, including glycohyocholic acid, are not only involved in fat digestion but also act as signaling molecules that regulate their own synthesis and metabolism through complex pathways.[7][8][9] A key pathway involves the farnesoid X receptor (FXR).[7]





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Caption: Simplified bile acid synthesis and feedback regulation via the FXR-FGF19 axis.



Conclusion

The Certificate of Analysis for **Glycohyocholic acid-d4** is more than a mere formality; it is a testament to the quality and suitability of the material for its intended scientific application. A thorough understanding of the data presented and the analytical methods used to generate it empowers researchers to proceed with confidence, ensuring the integrity of their experimental outcomes. This guide serves as a foundational resource for interpreting the CoA and appreciating the critical role of high-purity, well-characterized internal standards in modern analytical research.

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